molecular formula C60H93N19O27S2 B14431868 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-hydroxyethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-75-3

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-hydroxyethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

Cat. No.: B14431868
CAS No.: 77368-75-3
M. Wt: 1576.6 g/mol
InChI Key: RYKNHYOWVFSDAT-UHFFFAOYSA-N
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Description

Tallysomycin S(sub 6b) copper complex is a biosynthetic derivative of tallysomycin, a glycopeptide antibiotic related to bleomycin. Tallysomycin compounds are known for their antitumor and antimicrobial activities. The copper complex form of tallysomycin S(sub 6b) enhances its biological activity, making it a promising candidate for various scientific and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tallysomycin S(sub 6b) copper complex involves the biosynthetic incorporation of diamines into the tallysomycin molecule through precursor amine-feeding fermentation. This process results in the formation of new tallysomycin derivatives, which are then isolated and characterized . The copper complex is formed by chelating the tallysomycin derivative with copper ions, typically resulting in a blue powder .

Industrial Production Methods: Industrial production of tallysomycin S(sub 6b) copper complex follows similar biosynthetic routes, with large-scale fermentation processes being employed to produce the glycopeptide antibiotics. The fermentation broths are then subjected to purification and isolation procedures to obtain the desired copper complex .

Chemical Reactions Analysis

Types of Reactions: Tallysomycin S(sub 6b) copper complex undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of copper ions, which can act as catalysts or reactants in the processes .

Common Reagents and Conditions: Common reagents used in the reactions involving tallysomycin S(sub 6b) copper complex include oxidizing agents, reducing agents, and various ligands that can form complexes with copper ions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of specific solvents to facilitate the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of tallysomycin S(sub 6b) copper complex depend on the specific reaction conditions and reagents used. These products can include modified glycopeptide structures with enhanced biological activities and new copper complexes with unique properties .

Scientific Research Applications

Tallysomycin S(sub 6b) copper complex has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique coordination properties and reactivity. In industry, the compound’s antimicrobial properties make it a candidate for use in coatings and materials to prevent microbial growth .

Comparison with Similar Compounds

Properties

CAS No.

77368-75-3

Molecular Formula

C60H93N19O27S2

Molecular Weight

1576.6 g/mol

IUPAC Name

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-hydroxyethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

InChI

InChI=1S/C60H93N19O27S2/c1-19-34(76-49(78-47(19)64)24(10-31(62)85)70-12-23(61)48(65)94)51(96)77-36(44(25-13-68-18-71-25)103-59-46(40(90)37(87)29(14-81)102-59)104-58-42(92)45(105-60(66)99)38(88)30(15-82)101-58)53(98)72-20(2)28(84)11-32(86)75-35(21(3)83)52(97)79-54(106-57-41(91)39(89)33(63)22(4)100-57)43(93)56-74-27(17-108-56)55-73-26(16-107-55)50(95)69-7-5-6-67-8-9-80/h13,16-18,20-24,28-30,33,35-46,54,57-59,67,70,80-84,87-93H,5-12,14-15,61,63H2,1-4H3,(H2,62,85)(H2,65,94)(H2,66,99)(H,68,71)(H,69,95)(H,72,98)(H,75,86)(H,77,96)(H,79,97)(H2,64,76,78)

InChI Key

RYKNHYOWVFSDAT-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCNCCO)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N

Origin of Product

United States

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